molecular formula C16H14N2O2 B12313064 2-(3,4-Dimethylphenyl)-1h-1,3-benzodiazole-6-carboxylic acid

2-(3,4-Dimethylphenyl)-1h-1,3-benzodiazole-6-carboxylic acid

Cat. No.: B12313064
M. Wt: 266.29 g/mol
InChI Key: PRTIUAXRLMOCEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dimethylphenyl)-1h-1,3-benzodiazole-6-carboxylic acid is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic compounds known for their diverse applications in medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)-1h-1,3-benzodiazole-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 3,4-dimethylaniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)-1h-1,3-benzodiazole-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups .

Scientific Research Applications

2-(3,4-Dimethylphenyl)-1h-1,3-benzodiazole-6-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)-1h-1,3-benzodiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 3,4-dimethylphenyl group in 2-(3,4-Dimethylphenyl)-1h-1,3-benzodiazole-6-carboxylic acid imparts unique chemical properties, such as increased steric hindrance and electronic effects, which can influence its reactivity and interactions with other molecules. These features make it distinct from other benzodiazole derivatives and contribute to its specific applications in various fields .

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C16H14N2O2/c1-9-3-4-11(7-10(9)2)15-17-13-6-5-12(16(19)20)8-14(13)18-15/h3-8H,1-2H3,(H,17,18)(H,19,20)

InChI Key

PRTIUAXRLMOCEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)C

Origin of Product

United States

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